molecular formula C23H28N2O3 B054435 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene CAS No. 120102-99-0

4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene

Cat. No. B054435
M. Wt: 380.5 g/mol
InChI Key: NDZAITBGXOSPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene, also known as PHAB, is a synthetic photoswitchable molecule that has gained attention in the field of biological research due to its ability to control biological processes with light. PHAB has a unique structure that allows it to undergo isomerization upon exposure to light, which can lead to changes in biological activity.

Mechanism Of Action

The mechanism of action of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization can lead to changes in the conformation and activity of the molecule, which can then affect biological processes.

Biochemical And Physiological Effects

4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used to control the activity of ion channels, which can lead to changes in neuronal excitability. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has also been used to control gene expression, which can lead to changes in cell behavior and function.

Advantages And Limitations For Lab Experiments

One advantage of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its ability to control biological processes with light, which allows for precise temporal and spatial control. This can be especially useful in studying complex biological systems. However, one limitation of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many future directions for the use of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in scientific research. One potential application is in the study of synaptic plasticity, which is the ability of neurons to change their activity in response to stimuli. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used to control the activity of ion channels involved in synaptic plasticity, allowing for a better understanding of this process. Additionally, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used in the development of optogenetic tools for studying biological systems. Overall, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has the potential to be a valuable tool in the field of biological research.

Synthesis Methods

The synthesis of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the reaction of 4-nitrobenzene-azo-resorcinol with pentanoyl chloride and hexanoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in high yield.

Scientific Research Applications

4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used in a variety of scientific research applications, including the study of ion channels, protein-protein interactions, and gene expression. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to be effective in controlling the activity of these biological processes with light, allowing for precise temporal and spatial control.

properties

CAS RN

120102-99-0

Product Name

4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate

InChI

InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3

InChI Key

NDZAITBGXOSPTF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC

synonyms

[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate

Origin of Product

United States

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